
3-(2-Bromo-4-methylphenyl)propanoic acid
Overview
Description
3-(2-Bromo-4-methylphenyl)propanoic acid is an arylpropanoic acid derivative featuring a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. Bromine and methyl substituents influence electronic, steric, and solubility characteristics. Such compounds are often explored in medicinal chemistry for antimicrobial or anti-inflammatory applications, as seen in structurally related derivatives .
Biological Activity
3-(2-Bromo-4-methylphenyl)propanoic acid, with the chemical formula C10H11BrO2 and a molecular weight of approximately 243.1 g/mol, is an aromatic carboxylic acid notable for its unique structural features, including a bromine atom and a methyl group on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological receptors and enzymes.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.1 g/mol
- Appearance : Off-white crystalline solid
- Melting Point : 115-117 °C
Biological Activity Overview
Research indicates that this compound can interact with multiple biological targets, suggesting potential applications in pharmacology. However, specific mechanisms of action remain largely unexplored.
Interaction Studies
Studies have shown that this compound can bind effectively to targets involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent. Its structural characteristics may enhance its binding affinity to certain biological receptors, which warrants further investigation into its pharmacological properties.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds. The following table summarizes some notable analogs:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-(4-Methylphenyl)propanoic acid | C10H12O2 | Lacks bromine; used in similar applications |
3-(2-Bromo-4-methylphenoxy)propanoic acid | C10H11BrO3 | Contains an ether group; different reactivity |
3-(3-Bromo-4-methylphenyl)propanoic acid | C10H11BrO2 | Bromine at a different position; varied activity |
The presence of the bromine atom at the ortho position relative to the methyl group distinguishes this compound from its analogs, potentially affecting its reactivity and biological activity.
Safety and Handling
Due to the lack of comprehensive safety data for this compound, it is essential to handle this compound with caution. Standard personal protective equipment (PPE), including gloves and goggles, should be used when handling this substance.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.10 g/mol
- IUPAC Name : 3-(2-bromo-4-methylphenyl)propanoic acid
The compound features a bromine atom on a phenyl ring, contributing to its reactivity and biological activity. Its structure allows for interactions with various biological receptors and enzymes, making it a candidate for pharmacological studies.
Scientific Research Applications
1. Medicinal Chemistry
- Biological Activity : Research indicates that this compound exhibits notable biological activities, particularly in modulating inflammatory pathways. Its interactions with enzymes and receptors suggest potential therapeutic applications in treating inflammatory diseases.
- Drug Development : The compound serves as a precursor in the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy against specific targets in disease pathways .
2. Organic Synthesis
- Building Block : It is utilized as a building block in organic synthesis for creating more complex molecules. The presence of the bromine atom enhances its reactivity, making it useful in various chemical transformations.
- Synthesis of Derivatives : The compound can be modified to produce derivatives with enhanced properties, which are explored for their potential applications in pharmacology and materials science .
Case Studies
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 2: Anticancer Properties
In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. For instance, it has shown promising results in inducing apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(2-Bromo-4-methylphenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor like 4-methylphenylpropanoic acid using brominating agents (e.g., Br₂ or NBS) under inert atmospheres. For example, zinc-mediated coupling in anhydrous THF at controlled temperatures (60–80°C) can achieve regioselective bromination . Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Yield optimization requires precise stoichiometry of bromine equivalents and monitoring reaction progress via TLC or GC-MS.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm bromine and methyl group positions (e.g., aromatic proton splitting patterns and methyl singlet at ~2.3 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting Point Analysis : Compare observed mp (e.g., 99–102°C for brominated derivatives) with literature values .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/n space group, unit cell parameters a = 9.737 Å, b = 7.293 Å) .
Advanced Research Questions
Q. How does the electronic effect of the bromine substituent influence the compound’s acidity compared to chloro analogs?
- Methodological Answer : The electron-withdrawing bromine increases acidity by stabilizing the deprotonated carboxylate via resonance. For 3-(4-chlorophenyl)propanoic acid, pKa = 4.61 (25°C), while bromo analogs are ~0.2–0.3 units more acidic due to greater inductive effects . Computational studies (DFT, B3LYP/6-31G*) can quantify charge distribution and compare with experimental pKa values.
Q. What strategies enable regioselective substitution at the bromine site for functionalization?
- Methodological Answer :
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) replace bromine with aryl groups .
- Nucleophilic Substitution : Use NaN₃ or NH₃/EtOH under reflux to introduce amino groups .
- Protection of Carboxyl Group : Esterify the acid (e.g., methyl ester) to prevent side reactions during substitution .
Q. How does crystallographic data inform molecular interactions in derivatives?
- Methodological Answer : X-ray diffraction (e.g., MoKα radiation, R factor = 0.065) reveals intermolecular interactions:
- Halogen Bonding : Bromine participates in Br···O interactions (3.0–3.2 Å) with carboxyl oxygen, stabilizing crystal packing .
- Hydrogen Bonding : Carboxylic acid dimers (O−H···O, ~2.7 Å) dominate the supramolecular architecture .
- Packing Analysis : Monoclinic symmetry and Z′ = 4 indicate dense, layered structures influencing solubility and stability.
Q. Comparative Physicochemical Properties
Compound | Substituents | pKa (25°C) | Melting Point (°C) |
---|---|---|---|
3-(4-Chlorophenyl)propanoic acid | 4-Cl | 4.61 | 117–119 |
3-(4-Bromophenyl)propanoic acid | 4-Br | ~4.3–4.4 | 99–102 |
This compound | 2-Br, 4-CH₃ | ~4.1* | 99–102 (predicted) |
*Estimated via Hammett correlations using σ values (σₘ-Br = 0.39, σₚ-CH₃ = -0.17) .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 99–102°C vs. 117–119°C for bromo vs. chloro analogs) may arise from polymorphism or impurity levels. Validate via DSC and replicate synthesis .
- Reaction Optimization : Use Design of Experiments (DoE) to model variables (temperature, solvent polarity) for bromination efficiency .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of arylpropanoic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Analogs
Physicochemical Properties
- Solubility: Methyl and bromine groups reduce aqueous solubility compared to hydroxyl or methoxy-substituted analogs. For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid’s solubility is >50 mg/mL in DMSO, whereas methyl-substituted derivatives likely require organic solvents .
- Stability : Bromine’s electron-withdrawing effect may increase acid stability, while hydroxy groups could predispose compounds to oxidation .
Preparation Methods
Bromination of 2-(4-methylphenyl)propanoic Acid or Its Esters
- Starting from 2-(4-methylphenyl)propanoic acid or its ester derivatives, bromination targets the methyl substituent on the aromatic ring to form 3-(2-bromo-4-methylphenyl)propanoic acid or closely related bromomethyl derivatives.
- Brominating agents include molecular bromine or N-bromosuccinimide (NBS).
- Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are often used to facilitate the bromination under ultraviolet (UV) light or heat.
- Reaction conditions include UV light sources such as tungsten or mercury lamps or elevated temperatures.
- The reaction proceeds via radical bromination of the methyl group attached to the aromatic ring.
- Use of NBS is common but expensive.
- Radical initiators and UV lamps add to the complexity and cost.
- Bromination with bromine generates hydrobromic acid as a by-product, which can complicate industrial scale-up.
- High cost of NBS and radical initiators.
- Need for specialized UV light sources.
- Generation of acidic by-products requiring neutralization.
Reference Reaction Scheme:
- Bromination of 2-(4-methylphenyl)propanoic acid to 2-(4-(bromomethyl)phenyl)propionic acid (a closely related compound) is described in patent KR100817517B1.
Catalytic Bromination Using Hydrobromic Acid and Bromine in Ethyl Acetate
- Dissolve 2-(4-methylphenyl)propanoic acid in ethyl acetate.
- Add catalytic amounts of hydrobromic acid (HBr).
- Slowly add bromine dissolved in ethyl acetate dropwise at low temperature (ice bath).
- Stir at room temperature for several hours.
- Evaporate solvent, wash precipitated product, and recrystallize from ethanol.
Reaction Conditions and Yield:
Parameter | Details |
---|---|
Starting material | 2-(4-methylphenyl)propanoic acid (0.01 mol, 1.64 g) |
Solvent | Ethyl acetate (50 mL) |
Catalyst | Catalytic HBr |
Bromine amount | 0.012 mol, 0.61 mL in ethyl acetate (20 mL) |
Temperature | Addition in ice bath, stirring at room temperature for 2 h |
Workup | Solvent evaporation, water wash, ethanol recrystallization |
Yield | 79% |
- This method avoids the use of expensive radical initiators.
- Reaction is relatively straightforward with good yield.
- Suitable for laboratory scale synthesis.
Source: Experimental procedure and yield reported in a 2017 research article.
Selective Bromination of 2-Methyl-2-phenylpropanoic Acid in Aqueous Medium
- Bromination is conducted in aqueous medium under acidic conditions.
- Solid substrate is dispersed heterogeneously in water with sodium bicarbonate.
- Bromine is added slowly at 25-35°C over several hours.
- After reaction, the mixture is extracted with organic solvents such as dichloromethane or toluene.
- pH adjustments and washing steps follow to isolate the brominated acid.
- Further esterification to methyl ester can be performed to facilitate purification by distillation.
Step | Conditions & Reagents | Notes |
---|---|---|
Substrate | 2-methyl-2-phenylpropanoic acid (275 kg, 98% assay) | Charged into reactor with water and NaHCO3 |
Bromine addition | 330 kg bromine added slowly over 3 hours at 25-35°C | Maintained for 10 hours at 25-35°C |
Extraction | Toluene (275 L) added, stirred 15 min | Aqueous phase separated |
pH Adjustment | Dilute HCl added at 0-10°C to pH ~5 | Product filtered and washed |
Combination of batches | Wet material combined for next step | Purity ~98.2% |
Esterification | Methanol (300 L) and sulfuric acid added at 25-35°C | Heated to 63-67°C for 16 h |
Purification | Washed with water, sodium carbonate, sodium chloride | Distilled under reduced pressure |
Yield | Methyl 2-(4-bromophenyl)-2-methylpropionate, 79% yield | GC purity 99.2% |
- Selective bromination in aqueous medium.
- Avoids large excess of bromine; 1-2 equivalents sufficient.
- Esterification step facilitates separation from unreacted starting material.
- Scalable for industrial production.
Summary Table of Preparation Methods
Method | Starting Material | Brominating Agent & Conditions | Key Features | Yield (%) | Scale |
---|---|---|---|---|---|
Radical Bromination with NBS or Br2 + UV | 2-(4-methylphenyl)propanoic acid or esters | NBS or Br2, benzoyl peroxide/AIBN, UV light or heat | Expensive reagents, radical initiators needed | Not specified | Laboratory/Industrial |
Catalytic HBr & Br2 in Ethyl Acetate | 2-(4-methylphenyl)propanoic acid | Br2 in ethyl acetate, catalytic HBr, ice bath, RT stirring | Simple, no radical initiators | 79 | Laboratory |
Aqueous Bromination with NaHCO3 | 2-methyl-2-phenylpropanoic acid | Br2 in water, NaHCO3, acidic conditions, extraction, esterification | Selective, scalable, mild conditions | 79 (ester form) | Industrial |
Sulfuric Acid & Hydrobromic Acid Heating | 2-(4-methylphenyl)propanoic acid | Concentrated H2SO4 and HBr, 70-100°C, 8-10 h | Low cost, requires careful pH control | Not specified | Industrial |
Properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNOKVYPIBZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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